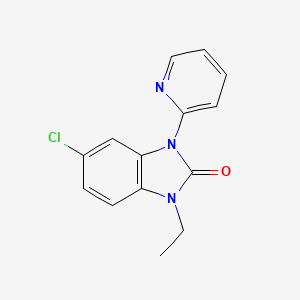
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a chlorine atom at the 5th position, an ethyl group at the 1st position, and a pyridinyl group at the 3rd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically employs reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, or ureas under controlled conditions . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of the final product. Additionally, the use of catalysts such as palladium acetate or tungstates can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the chlorine atom and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially modifying the benzimidazole ring or the substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazoles with different functional groups .
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for cell division and intracellular transport . Additionally, as a histamine H3-receptor antagonist, the compound modulates neurotransmitter release in the central nervous system, potentially affecting cognitive and behavioral functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Benzimidazol-2-one: The parent compound without the chlorine, ethyl, and pyridinyl substituents.
5-Chloro-2H-benzimidazol-2-one: Similar structure but lacks the ethyl and pyridinyl groups.
1-Ethyl-2H-benzimidazol-2-one: Similar structure but lacks the chlorine and pyridinyl groups.
3-(2-Pyridinyl)-2H-benzimidazol-2-one: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness
The uniqueness of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and pyridinyl groups contribute to its biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
89659-93-8 |
|---|---|
Formule moléculaire |
C14H12ClN3O |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
5-chloro-1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-2-17-11-7-6-10(15)9-12(11)18(14(17)19)13-5-3-4-8-16-13/h3-9H,2H2,1H3 |
Clé InChI |
QPTUZSRKKCPICV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


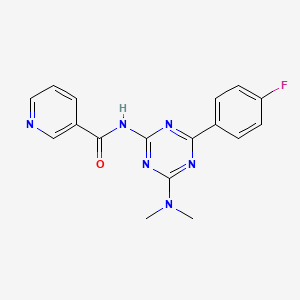
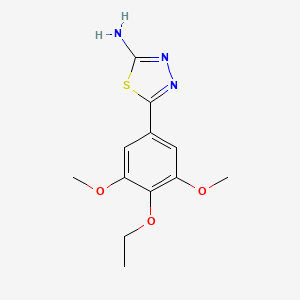

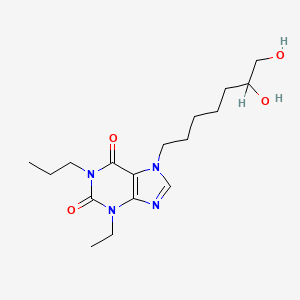
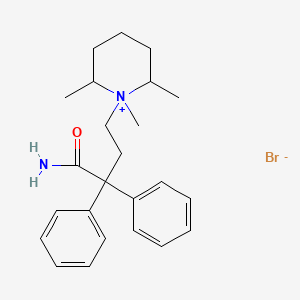
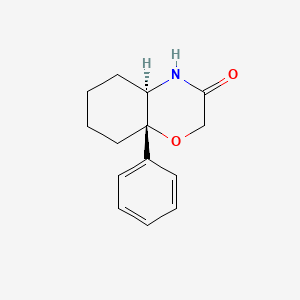

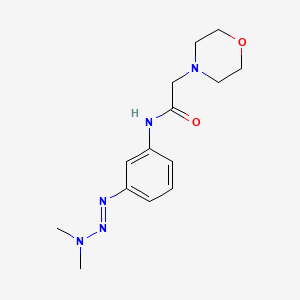
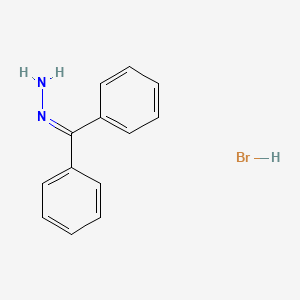
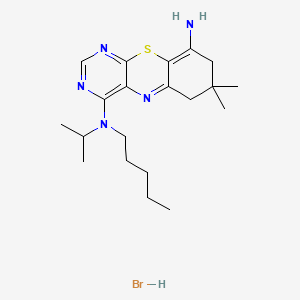
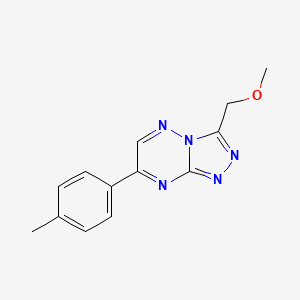

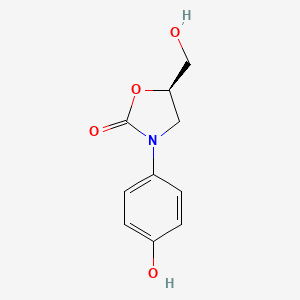
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
